molecular formula C10H7N3O3 B5782303 (4-nitrophenyl)(1H-pyrazol-1-yl)methanone

(4-nitrophenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B5782303
M. Wt: 217.18 g/mol
InChI Key: LFGZODFPPHYKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl)(1H-pyrazol-1-yl)methanone is a chemical compound with the molecular formula C10H8N4O3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science. This compound is characterized by the presence of a nitrophenyl group and a pyrazolyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-nitrophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions . The general reaction scheme is as follows:

4-Nitrobenzoyl chloride+1H-pyrazoleBaseThis compound\text{4-Nitrobenzoyl chloride} + \text{1H-pyrazole} \xrightarrow{\text{Base}} \text{this compound} 4-Nitrobenzoyl chloride+1H-pyrazoleBase​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The pyrazole ring can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: (4-Aminophenyl)(1H-pyrazol-1-yl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

(4-Nitrophenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-nitrophenyl)(1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (4-Nitrophenyl)(1H-pyrazol-1-yl)methanone is unique due to the presence of both a nitrophenyl group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGZODFPPHYKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone
Reactant of Route 3
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone
Reactant of Route 4
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone
Reactant of Route 5
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone
Reactant of Route 6
(4-nitrophenyl)(1H-pyrazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.